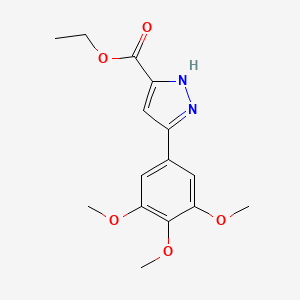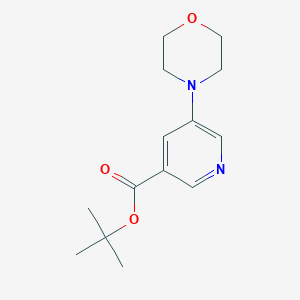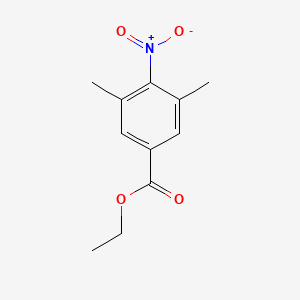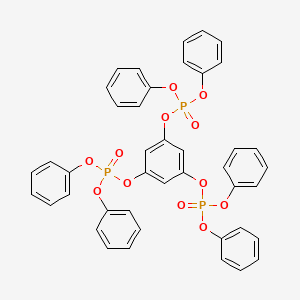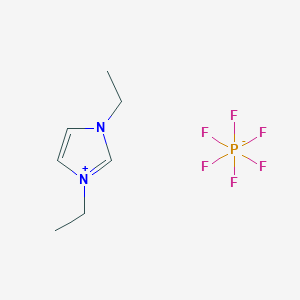
1,3-Diethylimidazolium hexafluorophosphate; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethylimidazolium hexafluorophosphate is a laboratory chemical . It is an ionic liquid at moderately elevated temperature, useful in molten salt technique .
Physical And Chemical Properties Analysis
The molecular weight of 1,3-Diethylimidazolium hexafluorophosphate is 270.16 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . The rotatable bond count is 2 . The exact mass is 270.07205439 g/mol . The topological polar surface area is 8.8 Ų . The heavy atom count is 16 .Aplicaciones Científicas De Investigación
1,3-Diethylimidazolium hexafluorophosphate; 98% has been widely used in various scientific research applications. It has been used as a solvent for various organic reactions such as esterification, alkylation, and hydrolysis. It has also been used as a catalyst for various reactions such as Diels-Alder reactions and Michael additions. 1,3-Diethylimidazolium hexafluorophosphate; 98% has also been used as a reagent for the synthesis of various compounds such as fluorinated compounds and organometallic compounds.
Mecanismo De Acción
1,3-Diethylimidazolium Hexafluorophosphate, also known as 1,3-Diethylimidazolium hexafluorophosphate; 98%, is a high-performance ionic liquid valued for its exceptional purity, stability, and environmental advantages .
Target of Action
The primary targets of 1,3-Diethylimidazolium Hexafluorophosphate are the ions in Organic Ionic Plastic Crystals (OIPCs). These crystals of electrolytes have a long-range translational order . The rotational modes of ions in OIPCs are activated even in solid phases, facilitating the diffusion of dopants such as lithium ions .
Mode of Action
1,3-Diethylimidazolium Hexafluorophosphate interacts with its targets by affecting the translational and rotational diffusion of ions. Both the translational and the rotational diffusion of ions are quite heterogeneous: the diffusion of some ions is quite fast while other ions of the same kind hardly diffuse, either rotationally or translationally .
Biochemical Pathways
The compound affects the transport mechanism of dopants in solid-state electrolytes. This dynamic heterogeneity would be key to the transport mechanism of dopants in solid-state electrolytes .
Pharmacokinetics
It is known for its exceptional thermal stability, low volatility, and excellent solubility in various solvents , which could influence its bioavailability.
Result of Action
The result of the compound’s action is the facilitation of the diffusion of dopants such as lithium ions in OIPCs . This is achieved through the activation of the rotational modes of ions in OIPCs, even in solid phases .
Action Environment
The action of 1,3-Diethylimidazolium Hexafluorophosphate is influenced by environmental factors such as temperature. At low temperature, vacancies undergo hopping motions toward each other and form a charge-neutral cluster . At high temperature, two vacancies act like a loosely bonded molecule and diffuse together via hopping motions .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Diethylimidazolium hexafluorophosphate; 98% has a number of advantages for lab experiments. It is non-flammable, non-volatile, and has a wide range of solubility. It is also thermally stable and has a low viscosity, which makes it easy to handle and use. The main limitation of 1,3-Diethylimidazolium hexafluorophosphate; 98% is its high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
The future of 1,3-Diethylimidazolium hexafluorophosphate; 98% is promising due to its unique properties and wide range of applications. It has the potential to be used in a variety of fields, including organic synthesis, catalysis, analytical chemistry, and biochemistry. Additionally, it has the potential to be used as a solvent for a number of compounds, including proteins and peptides. It also has the potential to be used as a reagent for the synthesis of various compounds, such as fluorinated compounds and organometallic compounds. Finally, it has the potential to be used in the development of new drugs and drug delivery systems.
Métodos De Síntesis
1,3-Diethylimidazolium hexafluorophosphate; 98% can be synthesized from 1,3-diethyl-2-imidazoline and hexafluorophosphoric acid. The reaction is carried out in an inert atmosphere such as nitrogen. The reaction is carried out at room temperature and the product is collected by simple filtration. The yield of the product is almost quantitative.
Safety and Hazards
1,3-Diethylimidazolium hexafluorophosphate is a substance not yet fully tested . Risks cannot be excluded if the product is handled inappropriately . It is advised to avoid contact with eyes, skin, or clothing . In case of contact, rinse continuously with water for several minutes . If inhaled, move the exposed person to fresh air at once . If ingested, rinse mouth and provide fresh air . Do not induce vomiting . Get medical attention immediately .
Análisis Bioquímico
Biochemical Properties
1,3-Diethylimidazolium hexafluorophosphate, 98% plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves ionic and hydrogen bonding, which can influence the activity and stability of the biomolecules. For instance, 1,3-Diethylimidazolium hexafluorophosphate, 98% can act as a solvent or co-solvent in enzymatic reactions, thereby affecting the enzyme’s conformation and activity .
Cellular Effects
The effects of 1,3-Diethylimidazolium hexafluorophosphate, 98% on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with signaling molecules, thereby modulating cellular responses .
Molecular Mechanism
At the molecular level, 1,3-Diethylimidazolium hexafluorophosphate, 98% exerts its effects through various mechanisms. It can bind to biomolecules, leading to changes in their structure and function. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, 1,3-Diethylimidazolium hexafluorophosphate, 98% can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Diethylimidazolium hexafluorophosphate, 98% can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Over time, the compound may degrade, leading to a decrease in its efficacy. Its high thermal stability and low volatility contribute to its long-term stability in various experimental conditions .
Dosage Effects in Animal Models
The effects of 1,3-Diethylimidazolium hexafluorophosphate, 98% vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it may exhibit toxic or adverse effects. For instance, high doses of the compound can lead to cellular toxicity, affecting cell viability and function. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
1,3-Diethylimidazolium hexafluorophosphate, 98% is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can act as a substrate or inhibitor for certain enzymes, thereby affecting the overall metabolic pathway. These interactions can lead to changes in the levels of specific metabolites, influencing cellular metabolism .
Transport and Distribution
The transport and distribution of 1,3-Diethylimidazolium hexafluorophosphate, 98% within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall biological activity .
Subcellular Localization
The subcellular localization of 1,3-Diethylimidazolium hexafluorophosphate, 98% is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The localization of the compound within specific subcellular compartments can determine its overall biological effects .
Propiedades
IUPAC Name |
1,3-diethylimidazol-1-ium;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.F6P/c1-3-8-5-6-9(4-2)7-8;1-7(2,3,4,5)6/h5-7H,3-4H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTQDERATQXBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)CC.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F6N2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



